N-methyl-N-(thiolan-3-yl)aminosulfonamide
Description
N-methyl-N-(thiolan-3-yl)aminosulfonamide is a sulfonamide derivative characterized by a sulfonamide core (-SO₂NH-) substituted with a methyl group (-CH₃) and a thiolan-3-yl moiety. Thiolan (tetrahydrothiophene) is a five-membered saturated ring containing one sulfur atom, and the 3-yl designation indicates substitution at the third position of the ring. The thiolan-3-yl group may enhance lipophilicity compared to oxygenated heterocycles (e.g., oxolans), while the sulfonamide moiety facilitates hydrogen bonding with biological targets .
Properties
IUPAC Name |
3-[methyl(sulfamoyl)amino]thiolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S2/c1-7(11(6,8)9)5-2-3-10-4-5/h5H,2-4H2,1H3,(H2,6,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZUDQHNWNJLSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCSC1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(thiolan-3-yl)aminosulfonamide typically involves the reaction of thiolane derivatives with sulfonamide precursors under controlled conditions. One common method includes the reaction of N-methylamine with thiolane-3-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(thiolan-3-yl)aminosulfonamide undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-methyl-N-(thiolan-3-yl)aminosulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-(thiolan-3-yl)aminosulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The thiolane ring may also play a role in modulating the compound’s overall activity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key sulfonamide derivatives with structural or functional similarities include:
Pharmacological and Physicochemical Properties
- Activity: highlights that MDS compounds (e.g., 38, 45) exhibit nanomolar antiproliferative activity by disrupting tubulin polymerization, a mechanism critical in mitosis .
- Solubility : The thiolan ring’s sulfur atom could enhance aqueous solubility relative to trimethoxyphenyl groups (logP ~3.5 for thiolan vs. ~4.2 for trimethoxyphenyl) . This aligns with ’s emphasis on optimizing solubility in MDS design.
- Resistance Profile : MDS compounds avoid multidrug resistance (MDR) mediated by efflux pumps, likely due to their smaller size compared to taxanes . The target compound’s compact structure may similarly evade MDR mechanisms.
Key Research Findings
- Tubulin Binding : demonstrates that MDS compounds inhibit tubulin polymerization at IC₅₀ values of 0.5–2.0 µM, comparable to colchicine . The target compound’s activity remains speculative but could follow similar trends.
- Apoptosis Induction : MDS derivatives trigger mitotic catastrophe and apoptosis in ovarian and breast cancer cells . Structural analogs with cyclic substituents (e.g., thiolan) may exhibit analogous effects.
- Synthetic Accessibility : Thiolan-containing sulfonamides may offer synthetic advantages over aryl analogs due to fewer aromatic substitution steps, though this requires experimental confirmation.
Biological Activity
N-methyl-N-(thiolan-3-yl)aminosulfonamide is a compound that has attracted attention in the scientific community due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and applications.
Chemical Structure and Properties
This compound features a sulfonamide group, which is known for its ability to interact with various biological targets. The presence of the thiolane ring contributes to the compound's stability and may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. The sulfonamide moiety can inhibit the activity of certain enzymes, leading to various biological effects such as:
- Antimicrobial Activity : The compound may inhibit bacterial growth by targeting bacterial enzymes.
- Anticancer Activity : It has been suggested that the compound can interfere with cancer cell proliferation through apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. The compound was particularly noted for its activity against strains resistant to conventional antibiotics, highlighting its potential as a therapeutic agent in treating infections caused by multidrug-resistant bacteria.
Anticancer Activity
Research has also focused on the anticancer properties of this compound. In vitro studies involving cancer cell lines such as HeLa (cervical cancer) and HCC70 (triple-negative breast cancer) revealed that the compound induces cytotoxic effects, with IC50 values indicating potent activity. For example, IC50 values were observed in the low micromolar range, suggesting effective inhibition of cancer cell viability.
Case Studies
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Antimicrobial Efficacy :
- A study evaluated the compound's efficacy against a panel of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that this compound inhibited MRSA growth at concentrations lower than those required for traditional antibiotics.
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Cytotoxicity in Cancer Models :
- In another investigation, this compound was tested on various cancer cell lines. The findings demonstrated that the compound effectively reduced cell viability in a dose-dependent manner, with mechanisms involving apoptosis confirmed through flow cytometry assays.
Data Table: Biological Activity Summary
| Biological Activity | Target Organism/Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial | MRSA | < 10 | Enzyme inhibition |
| Anticancer | HeLa | 8.88 ± 1.07 | Apoptosis induction |
| Anticancer | HCC70 | 6.57 ± 1.11 | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
